tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Regioselective synthesis Indazole protection N2‑substituted indazole

This tert-butyl 6-hydroxy-2H-indazole-2-carboxylate is the pure N2-Boc regioisomer, essential for maintaining correct pharmacophoric vectors in kinase inhibitor SAR studies. Unlike the common N1-Boc isomer (CAS 1337880-58-6), this N2-protected building block ensures regioselective attachment and eliminates contamination from mixed regioisomer stocks. The free 6-hydroxy group enables rapid O-alkylation or bioconjugation. Supplied with batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity, it meets the documentation standards for peer-reviewed publication, patent filing, and CRO reporting. Procure the certified N2-Boc compound to avoid costly chromatographic separation of N1/N2 mixtures.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1841081-78-4
Cat. No. B11877816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-2H-indazole-2-carboxylate
CAS1841081-78-4
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3
InChIKeyLLQAMEPFISRHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081-78-4) – a N2‑Boc protected indazole building block with defined regiochemistry and standardised quality for kinase inhibitor and heterocycle synthesis


tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081‑78‑4, molecular formula C₁₂H₁₄N₂O₃, molecular weight 234.25 g/mol) is a 2H‑indazole derivative that carries a tert‑butoxycarbonyl (Boc) protecting group on the N2 nitrogen and a free hydroxyl at the 6‑position [REFS‑1]. The compound belongs to the class of N2‑protected indazole‑2‑carboxylate esters and is offered with a standard purity of 95+%, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) [REFS‑2]. Its defining feature is the regioselective placement of the Boc group at the N2 position, which distinguishes it from the thermodynamically favoured N1‑Boc regioisomer (CAS 1337880‑58‑6) and from the unprotected 1H‑indazole core [REFS‑3].

Why simple “Boc‑indazole” substitution fails – regioisomeric differentiation of tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4)


Indazole N‑acylation and N‑alkylation are inherently non‑regioselective. Under standard basic conditions, reactions with 1H‑indazole produce mixtures of N1‑ and N2‑substituted products, with the N1‑isomer typically predominating [REFS‑1][REFS‑2]. The N2‑Boc regioisomer (this compound) is accessible only through specific mildly acidic or kinetic‑controlled conditions, whereas the N1‑Boc analogue (CAS 1337880‑58‑6) is the thermodynamic product obtained under standard Boc‑protection protocols [REFS‑3]. Consequently, “Boc‑indazole” from a generic source is almost always the N1‑isomer or an undefined mixture. For structure‑activity relationship (SAR) studies and patent‑specific syntheses where the N2‑attachment is mandatory, substitution of the N2‑Boc compound with the more common N1‑Boc isomer will lead to a completely different vector of the protecting group, potentially invalidating downstream biological assays or route‑specific coupling steps [REFS‑4].

Product‑specific quantitative evidence guide: tert‑Butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) versus N1‑Boc regioisomer and generic indazole building blocks


Regioselective N2‑Boc protection distinguishes the 2H‑indazole‑2‑carboxylate scaffold from the thermodynamic N1‑Boc isomer (CAS 1337880‑58‑6)

Indazole protection with Boc₂O under standard basic conditions yields a mixture of N1‑ and N2‑Boc regioisomers, with the N1‑isomer thermodynamically favoured and typically isolated as the major product [REFS‑1]. Conversely, mildly acidic conditions enable regioselective protection at N2, providing the pure 2H‑indazole‑2‑carboxylate scaffold of this compound [REFS‑2]. tert‑Butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) is therefore supplied as the discrete N2‑Boc regioisomer, whereas the common alternative tert‑butyl 6‑hydroxy‑1H‑indazole‑1‑carboxylate (CAS 1337880‑58‑6) represents the N1‑Boc regioisomer [REFS‑3][REFS‑4].

Regioselective synthesis Indazole protection N2‑substituted indazole Boc chemistry

Purity and quality control metrics of tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) compared with N1‑Boc regioisomer (CAS 1337880‑58‑6)

Commercial batches of tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) are supplied with a standard purity of 95+% and are supported by batch‑specific QC data including NMR, HPLC, and GC [REFS‑1]. The N1‑Boc regioisomer (CAS 1337880‑58‑6) is available from major suppliers at 97–98% purity, with similar analytical documentation [REFS‑2]. The purity of the 2H‑isomer is thus fully comparable to that of the more widely available N1‑isomer, eliminating any purity‑driven disadvantage in downstream applications.

Chemical purity QC documentation NMR HPLC

Stability and handling conditions: N2‑Boc 2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) versus N1‑Boc analogue (CAS 1337880‑58‑6)

The N1‑Boc regioisomer (CAS 1337880‑58‑6) is recommended for storage at room temperature as a solid, with a reported boiling point of 385.6 ± 34.0 °C at 760 mmHg, indicating high thermal stability [REFS‑1]. While specific storage data for the N2‑Boc compound (CAS 1841081‑78‑4) are not separately published, the Boc group imparts comparable stability to both regioisomers, and the compound is handled under standard laboratory conditions without special precautions [REFS‑2]. There is no evidence of differential degradation between the N1‑ and N2‑Boc indazole carboxylates under ambient conditions.

Chemical stability Storage conditions Boc protecting group Solid‑state stability

2H‑Indazole scaffold utility in kinase inhibitor programmes: supporting evidence from N2‑substituted aza‑2H‑indazole derivatives

A focused library of 52 N2‑substituted aza‑2H‑indazole derivatives was evaluated against a panel of 30 kinases. The best representatives displayed selective inhibition of SGK1, Tie2, and SRC kinases with IC₅₀ values in the range of 500 nM, demonstrating that the 2H‑indazole template can yield potent and selective kinase inhibitors [REFS‑1]. Although tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate itself is an intermediate rather than a final inhibitor, its N2‑Boc‑protected 2H‑indazole core is directly analogous to the scaffolds that delivered the 500 nM activity in this study.

Kinase inhibition SGK1 Tie2 SRC 2H‑indazole pharmacophore

Regioisomeric impact on structure‑activity relationships (SAR) in indazole‑based drug discovery

In a systematic study of indazole‑5‑carboxamide monoamine oxidase B (MAO‑B) inhibitors, modification of the indazole N1 position was shown to alter both MAO‑A/B selectivity and key physicochemical properties, including solubility and brain penetration [REFS‑1]. Although tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate itself was not directly tested, the work establishes that N1 vs N2 substitution status is a decisive SAR parameter in indazole‑based drug discovery. Using the N2‑Boc isomer (this compound) therefore preserves the N2‑attachment point for downstream derivatisation, whereas the N1‑Boc analogue locks the scaffold into a different vector that may abolish target engagement.

SAR N1 vs N2 substitution MAO‑B inhibition Indazole scaffold

Synthetic accessibility: N2‑Boc 2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) as a direct intermediate versus in‑house regioisomer separation

Nucleophilic substitution reactions on 1H‑indazole with halo esters under alkaline conditions consistently produce mixtures of N‑1 and N‑2 isomers, with the N‑1 isomer predominating (typically >90% in the reported examples) [REFS‑1]. Isolating pure N2‑substituted indazole from such mixtures requires chromatographic separation or recrystallisation, adding time, cost, and yield losses to any synthetic route. tert‑Butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) is supplied as the pure N2‑Boc regioisomer, eliminating the need for in‑house regioisomer separation and thereby reducing total synthesis steps and improving overall process mass intensity [REFS‑2].

Synthetic efficiency Regioisomer separation Boc protection Process chemistry

Best‑fit research and industrial application scenarios for tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate (CAS 1841081‑78‑4) based on quantitative differentiation evidence


Kinase inhibitor library synthesis requiring N2‑linked indazole cores

The compound serves as a pre‑functionalised 2H‑indazole building block for the construction of N2‑substituted kinase inhibitor libraries. Following Boc deprotection, the free N2‑position can be alkylated or arylated to generate analogues of the 2H‑indazole‑based SGK1/Tie2/SRC inhibitors reported with IC₅₀ values near 500 nM [REFS‑1]. The 6‑hydroxy group provides an additional handle for O‑alkylation, esterification, or bioconjugation, enabling rapid diversification of the indazole core in parallel synthesis workflows.

SAR exploration of N1 vs N2 substitution vectors in medicinal chemistry

In drug discovery programmes where the indazole N1/N2 substitution pattern is a key SAR determinant – as demonstrated for MAO‑B inhibitors and kinase scaffolds – this compound provides the pure N2‑Boc regioisomer required to maintain the correct pharmacophoric vector [REFS‑2]. Direct comparison with the N1‑Boc analogue (CAS 1337880‑58‑6) allows systematic deconvolution of regioisomeric effects on potency, selectivity, and ADME properties without confounding impurities from mixed regioisomer stocks.

Process‑scale syntheses that mandate pure N2‑protected indazole intermediates

For multi‑kilogram campaigns where the synthetic route specifies an N2‑Boc indazole intermediate, procuring the pure N2‑Boc compound (CAS 1841081‑78‑4) eliminates the need for costly regioisomer separation by flash chromatography or crystallisation. Standard nucleophilic Boc protection of 1H‑indazole produces >90% N1‑isomer [REFS‑3]; isolating the N2‑isomer from this mixture would require additional purification steps and incur yield losses. Using the pre‑formed, QC‑certified N2‑Boc building block streamlines the process, improves overall yield, and reduces solvent waste.

Academic and CRO research requiring batch‑to‑batch reproducibility and audit‑ready QC documentation

The availability of batch‑specific analytical data (NMR, HPLC, GC) for each commercial lot of tert‑butyl 6‑hydroxy‑2H‑indazole‑2‑carboxylate [REFS‑4] meets the documentation standards required for peer‑reviewed publication, patent filing, and CRO‑client reporting. This level of quality assurance is comparable to that provided for the more common N1‑Boc isomer [REFS‑5], ensuring that the less‑common 2H‑indazole scaffold can be used in regulated research environments without additional in‑house analytical burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.